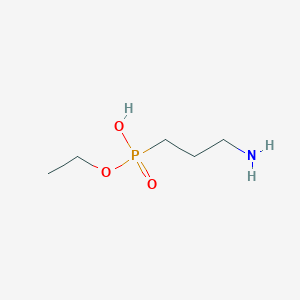

(3-Aminopropyl)(ethoxy)phosphinic acid

Description

Historical Context and Significance in Phosphinic Acid Chemistry

The study of phosphinic acids, also known as phosphinates, dates back to the mid-19th century, with pioneering work by August Wilhelm Hofmann in 1855. researchgate.net These compounds are derivatives of hypophosphorous acid and are characterized by the presence of two direct bonds to phosphorus—one to carbon and one to hydrogen, or two carbon-phosphorus bonds. Historically, the development of synthetic methods like the Michaelis-Arbuzov, Kabachnik-Fields, and Mannich reactions has been crucial for accessing a wide array of phosphinic acid derivatives. nih.govmdpi.com

The significance of phosphinic acids in chemistry is extensive. Their structural diversity and reactivity have established them as:

Versatile Building Blocks: They are used in the synthesis of more complex molecules, including valuable intermediates for drug discovery. nih.gov

Effective Ligands: The phosphinate group can coordinate with a wide variety of metal ions, enabling applications in the formation of coordination polymers and nanoparticles. researchgate.net

Bioisosteres: Aminophosphinic acids are considered structural analogues of natural amino acids. wiley.com This allows them to act as mimics that can interact with biological systems, leading to their investigation as enzyme inhibitors. researchgate.net The tetrahedral geometry of the phosphinic acid group can mimic the transition state of peptide hydrolysis, a key target in drug design. researchgate.netnih.gov

Functional Materials: Organophosphorus compounds, including phosphinates, are integral to materials chemistry, imparting properties like flame retardancy and serving as metal extractants. researchgate.netfrontiersin.org

The introduction of an amino group, as seen in (3-Aminopropyl)(ethoxy)phosphinic acid, adds another layer of functionality, allowing for further chemical modifications or specific interactions, such as forming strong bonds with metal oxide surfaces. nih.gov

Academic Research Landscape and Emerging Trends Pertaining to this compound

While specific research on this compound is specialized, the academic landscape for aminophosphonic and aminophosphinic acids is vibrant and expanding. Current research largely focuses on leveraging their unique bifunctionality.

Key Research Areas:

Materials Science and Surface Chemistry: A major trend is the use of aminoalkyl organophosphorus compounds to functionalize surfaces. The phosphinic or phosphonic acid group serves as a robust anchor to metal oxide surfaces (e.g., indium tin oxide, titania, zirconia), while the terminal amino group can provide a site for further reactions or alter surface properties. researchgate.net This is critical for developing new hybrid materials, sensors, and improving adhesion in dental applications. rsc.org

Medicinal Chemistry: Aminophosphinic acids continue to be a focal point in the design of therapeutic agents. nih.gov Their ability to mimic natural amino acids makes them prime candidates for inhibitors of enzymes like proteases, with significant research into their potential as antiviral (e.g., anti-HIV), anticancer, and antibacterial agents. wiley.comresearchgate.netmdpi.com

Synthetic Methodology: Considerable effort is dedicated to developing new and efficient ways to synthesize these compounds. nih.gov Advances in metal-catalyzed cross-coupling reactions and enantioselective organocatalysis are enabling the creation of chiral phosphinic acid derivatives with high stereoselectivity, which is often crucial for biological activity. nih.govmdpi.com The phospha-Mannich reaction is a key method for creating aminoalkyl-H-phosphinic acids, which are valuable precursors. nih.govresearchgate.net

Emerging Trends:

An emerging trend is the incorporation of these molecules into more complex architectures, such as macrocyclic ligands for medical imaging or as building blocks for well-defined polymers through controlled polymerization techniques. nih.govrsc.org The goal is to create "smart" materials and highly targeted therapeutic systems by precisely tuning the molecular structure.

Scope and Research Objectives for this compound Investigations

Investigations into this compound and related compounds are driven by several clear research objectives. The overarching goal is to harness its dual chemical nature for specific, high-value applications.

Primary Research Objectives:

Development of Novel Synthetic Pathways: A core objective is the creation of efficient, stereoselective, and environmentally benign methods for synthesizing functionalized phosphinates. This includes optimizing established reactions like the Michaelis-Arbuzov and Kabachnik-Fields reactions and exploring new catalytic systems. nih.govfrontiersin.orgwikipedia.org

Creation of Advanced Functional Materials: Researchers aim to use this compound as a linker or surface modifier to create new materials. Objectives include synthesizing self-assembled monolayers (SAMs) on substrates to control surface energy and work functions, or to incorporate them into polymers to enhance properties like metal chelation or adhesion. researchgate.netrsc.orgwikipedia.org

Design of Potent Enzyme Inhibitors: In medicinal chemistry, the primary goal is to design and synthesize phosphinic acid derivatives that can act as potent and selective inhibitors of specific enzymes. nih.gov By mimicking the transition state of enzymatic reactions, these molecules are investigated for their therapeutic potential against a wide range of diseases. researchgate.netnih.gov

Exploration as Bioisosteres in Peptidomimetics: A significant objective is to use aminophosphinic acids as stable replacements for amino acids in peptides. This creates peptidomimetics with potentially enhanced stability and biological activity, opening avenues for new drug candidates. researchgate.netmdpi.com

Properties of this compound

Below is an interactive table summarizing key properties of the compound.

| Property | Value | Source |

| CAS Number | 113811-58-8 | bldpharm.com |

| Molecular Formula | C5H14NO3P | nih.gov |

| Molecular Weight | 167.14 g/mol | nih.gov |

| MDL Number | MFCD20716907 | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14NO3P |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

3-aminopropyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C5H14NO3P/c1-2-9-10(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) |

InChI Key |

AWMKFGUCJMGOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminopropyl Ethoxy Phosphinic Acid

Novel Synthetic Routes and Mechanistic Investigations

Modern synthetic chemistry continually seeks to develop more efficient and versatile methods for the construction of complex molecules. For aminophosphinic acids and their derivatives, this has led to the exploration of multicomponent reactions, asymmetric approaches to chiral analogs, and detailed mechanistic studies of fundamental bond-forming steps.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net The Kabachnik-Fields reaction is a cornerstone MCR for the synthesis of α-aminophosphonates and related derivatives. nih.gov This reaction typically involves the condensation of an amine, a carbonyl compound, and a P-H containing reagent, such as a dialkyl phosphite (B83602) or an alkyl-H-phosphinate. nih.gov The versatility of the Kabachnik-Fields reaction allows for the synthesis of a diverse range of aminophosphonic and aminophosphinic acid derivatives. nih.gov

Recent advancements have focused on expanding the scope and efficiency of this reaction. For instance, a one-pot, three-component synthesis has been developed for grafting aminophosphinic acid groups onto a styrene-divinylbenzene copolymer support. researchgate.net While not a direct synthesis of the title compound, this demonstrates the adaptability of the underlying reaction for creating complex structures. The general scheme for such a reaction can be represented as follows:

Scheme 1: Generalized Kabachnik-Fields Reaction

Green Chemistry Principles in (3-Aminopropyl)(ethoxy)phosphinic Acid Production

Atom Economy and Waste Minimization in this compound Synthesis

The principles of atom economy and waste minimization are central to the development of sustainable synthetic processes for this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

In the context of the synthesis of this compound, the choice of synthetic route has a significant impact on the atom economy. For example, a synthesis that proceeds via a hydrophosphinylation reaction could potentially have a high atom economy, as it is an addition reaction where all the atoms of the reactants are, in principle, incorporated into the product.

Waste minimization in the synthesis of this compound can be achieved through several strategies. The use of catalytic methods, wherever possible, is highly desirable as it reduces the amount of waste generated compared to stoichiometric reactions. Furthermore, the selection of solvents and reagents with low environmental impact is crucial. For instance, the use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds, can significantly reduce the environmental footprint of the synthesis.

The following table provides a theoretical comparison of the atom economy for two different hypothetical synthetic steps in the production of this compound:

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Hydrophosphinylation | N-protected allylamine, Hypophosphorous acid | N-protected (3-aminopropyl)phosphinic acid | None (in an ideal reaction) | 100 |

| DCC-mediated Esterification | (3-Aminopropyl)phosphinic acid, Ethanol (B145695), DCC | This compound | Dicyclohexylurea | < 50 |

This table is based on theoretical reactions and does not represent actual experimental data.

Scalable Synthesis and Process Optimization for this compound

The transition from a laboratory-scale synthesis to a scalable industrial process for the production of this compound requires careful consideration of several factors. Process optimization is key to ensuring that the synthesis is not only economically viable but also safe and environmentally responsible.

One of the primary considerations for scalable synthesis is the choice of starting materials. The ideal starting materials should be readily available, inexpensive, and have a low toxicity profile. For the synthesis of this compound, this might involve exploring alternative sources for the aminopropyl and ethoxyphosphinyl moieties that are more amenable to large-scale production.

Process optimization also involves the fine-tuning of reaction conditions to maximize the yield and purity of the product while minimizing reaction times and energy consumption. This can be achieved through a systematic study of parameters such as temperature, pressure, catalyst loading, and solvent effects. The use of design of experiments (DoE) methodologies can be particularly effective in identifying the optimal reaction conditions in a time-efficient manner.

For the scalable synthesis of this compound, the purification of the final product is a critical step. Traditional purification methods, such as column chromatography, are often not practical for large-scale production. Therefore, the development of alternative purification strategies, such as crystallization or distillation, is essential.

The safety of the process is of paramount importance in a scalable synthesis. A thorough hazard analysis of all the reagents, intermediates, and products involved in the synthesis is necessary to identify and mitigate any potential risks. This includes an assessment of the flammability, toxicity, and reactivity of the chemicals used, as well as the potential for runaway reactions.

The following table outlines key parameters that would need to be considered for the process optimization of a hypothetical scalable synthesis of this compound:

| Parameter | Objective | Optimization Strategy |

| Reaction Temperature | Maximize reaction rate and selectivity | Perform a temperature screening study |

| Catalyst Loading | Minimize cost and waste | Optimize catalyst concentration to achieve high conversion with minimal catalyst use |

| Solvent Selection | Improve reaction efficiency and reduce environmental impact | Screen a panel of green solvents |

| Reaction Time | Increase throughput | Monitor reaction progress to determine the optimal reaction time |

| Purification Method | Achieve high purity at a large scale | Develop a scalable crystallization or distillation process |

This table is illustrative and the specific parameters would depend on the chosen synthetic route.

Chemical Modification and Derivatization of 3 Aminopropyl Ethoxy Phosphinic Acid

Synthesis of Functionalized Analogs of (3-Aminopropyl)(ethoxy)phosphinic Acid

The synthesis of functionalized analogs of this compound is achieved by leveraging the distinct reactivity of its amino, phosphinic acid, and ethoxy moieties. Specific chemical transformations can be directed to each of these sites to introduce a variety of substituents and functional groups, thereby generating a library of derivatives.

The primary amino group in this compound is a key site for derivatization due to its nucleophilic character. Standard transformations for primary amines can be employed to introduce a wide array of functionalities, thereby modulating the molecule's physicochemical properties.

Common modifications include:

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse acyl groups, including those with additional functionalities.

N-Alkylation: Direct alkylation with alkyl halides can be performed, though it may lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for introducing specific alkyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are generally stable and can significantly alter the electronic and steric properties of the amino group.

Carbamate Formation: The amino group can be protected or functionalized by reacting it with chloroformates or other reagents to form carbamates, such as the common Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups. organic-chemistry.org These are often used as protecting groups in multi-step syntheses. organic-chemistry.org

| Reaction Type | Reagent Example | Resulting Functional Group | Conditions |

|---|---|---|---|

| N-Acylation | Acetyl chloride | N-acetyl amide | Base (e.g., triethylamine), aprotic solvent |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | N-benzyl amine | Dichloromethane or similar solvent |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl sulfonamide | Base (e.g., pyridine), CH₂Cl₂ |

| Carbamate Formation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc carbamate | Base, aqueous/organic solvent mixture |

The phosphinic acid group [-P(O)(OH)-] is a crucial site for modification, offering opportunities to form esters and amides, which can act as isosteres of the tetrahedral transition state in peptide hydrolysis. nih.gov These modifications are critical for creating phosphinate pseudopeptides and other biologically relevant molecules. nih.gov

Key derivatizations include:

Esterification: The phosphinic acid can be esterified with various alcohols using coupling reagents. Reagents such as propylphosphonic anhydride (B1165640) (T3P®) and carbodiimides like N,N'-diisopropylcarbodiimide (DIC) have been shown to be effective for the esterification of similar phosphinic acids, often affording high yields under mild conditions. nih.govresearchgate.net Microwave-assisted direct esterification with alcohols is another viable method. mdpi.com

Amide Formation: The formation of phosphinic amides can be achieved by coupling the phosphinic acid with primary or secondary amines. This transformation often requires activation of the phosphinic acid, for which reagents like T3P® are also suitable. researchgate.net A catalyst-free synthesis of phosphinic amides from chlorophosphines and hydroxylamines has also been described, proceeding through a P(III) to P(V) rearrangement. researchgate.net

| Reaction Type | Reagent/Catalyst Example | Reactant | Product | Reference |

|---|---|---|---|---|

| Esterification | Propylphosphonic anhydride (T3P®) | Alcohols | Phosphinic Ester | researchgate.net |

| Esterification | N,N'-Diisopropylcarbodiimide (DIC) | Alcohols | Phosphinic Ester | nih.gov |

| Amidation | Propylphosphonic anhydride (T3P®) | Amines | Phosphinic Amide | researchgate.net |

| Esterification | Microwave Irradiation | Alcohols | Phosphinic Ester | mdpi.com |

The ethoxy group attached to the phosphorus atom represents a third site for modification. Cleavage of this ether linkage or its substitution allows for the introduction of different alkoxy or aryloxy groups, or the generation of the corresponding phosphonous acid.

Potential modifications include:

Ether Cleavage: The P-O-C bond can be cleaved under specific conditions. While substitution of alkoxy groups on aromatics is well-documented, aliphatic ether cleavage requires different approaches. nih.gov Strong acids or Lewis acids can be employed, though care must be taken to avoid decomposition of other parts of the molecule.

Transesterification: The ethoxy group can be exchanged for other alkoxy groups through transesterification. mdpi.com This reaction can be catalyzed by acids or bases and may be driven to completion by using a large excess of the new alcohol or by removing ethanol (B145695) from the reaction mixture. Microwave-assisted transesterification has been shown to be effective for H-phosphinates and phosphonates. mdpi.com The reactivity in such reactions can be significant, with dibenzyl phosphite (B83602) showing higher reactivity than ethyl phenyl-H-phosphinate. mdpi.com

Structural Diversification Strategies for this compound Derivatives

Structural diversification aims to generate a broad range of analogs from a core structure to explore structure-activity relationships (SAR). rsc.org For this compound, this can be achieved through several strategic approaches.

Combinatorial Synthesis: By combining the modifications described in section 3.1, a combinatorial library of derivatives can be synthesized. For instance, a matrix of analogs can be created by reacting a set of N-acylation reagents with a set of alcohols for esterification of the phosphinic acid moiety.

Scaffold Hopping: This strategy involves replacing the core scaffold while retaining the key pharmacophoric features. nih.govnih.govchemrxiv.org For this compound, the aminopropyl chain could be replaced with different linkers (e.g., containing aromatic rings, different chain lengths, or heteroatoms) to explore new chemical space while aiming to maintain or improve biological activity. nih.gov Computational methods can aid in the design of novel scaffolds that mimic the shape and electronic properties of the original molecule. researchgate.net

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the phosphinic acid group could be replaced with a phosphonic acid or carboxylic acid to study the impact of this change on biological targets. The amino group could be replaced with a hydroxyl or thiol group.

Chemo- and Regioselective Transformations of this compound

Given the presence of multiple reactive sites, achieving chemo- and regioselectivity is paramount for the controlled synthesis of specific derivatives. This is typically accomplished through the use of protecting groups, which temporarily mask one or more functional groups, allowing another to react selectively. organic-chemistry.orguchicago.edu

Selective Protection of the Amino Group: To perform reactions exclusively at the phosphinic acid or ethoxy group, the highly nucleophilic amino group must be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form carbamates. organic-chemistry.org These groups are stable under a variety of conditions but can be removed selectively. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. uchicago.edu

Selective Protection of the Phosphinic Acid Moiety: If modifications are desired at the amino group, the acidic and nucleophilic character of the phosphinic acid moiety may need to be masked. This can be achieved by converting it into a phosphinate ester (e.g., a methyl or ethyl ester), which is generally more stable and less reactive. nih.gov These ester groups can be removed later by hydrolysis under acidic or basic conditions to regenerate the phosphinic acid. nih.gov

Orthogonal Protection Strategies: For complex, multi-step syntheses involving modifications at multiple sites, an orthogonal protecting group strategy is essential. organic-chemistry.org This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For example, one could use an acid-labile Boc group for the amine and a base-labile ester for the phosphinic acid, allowing for the selective deprotection and subsequent reaction at either site without affecting the other.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | organic-chemistry.org |

| Amino | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | uchicago.edu |

| Phosphinic Acid | Ethyl Ester | -OEt | Acid or base hydrolysis | nih.gov |

| Phosphinic Acid | Benzyl (B1604629) Ester | -OBn | Hydrogenolysis (H₂, Pd/C) | mdpi.com |

Advanced Spectroscopic and Spectrometric Elucidation of 3 Aminopropyl Ethoxy Phosphinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including (3-Aminopropyl)(ethoxy)phosphinic acid. Through the analysis of nuclear spin interactions, detailed information regarding the chemical environment, connectivity, and stereochemistry of atoms within the molecule can be ascertained. For aminophosphinates, multinuclear NMR, including ¹H, ¹³C, and ³¹P nuclei, provides a comprehensive picture of the molecular framework researchgate.netresearchgate.net.

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques are indispensable for the detailed conformational analysis of flexible molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing through-bond and through-space correlations between nuclei, which in turn define the molecule's three-dimensional structure in solution researchgate.netrsc.org.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from related compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-CH₂- | ~1.5 - 1.8 | ~25 - 30 |

| -CH₂-CH₂-N | ~1.8 - 2.1 | ~28 - 33 |

| -CH₂-NH₂ | ~2.9 - 3.2 | ~40 - 45 |

| O-CH₂-CH₃ | ~3.8 - 4.2 (quartet) | ~60 - 65 |

| O-CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~15 - 20 |

| P-OH | Variable | - |

| -NH₂ | Variable | - |

| Note: This is a hypothetical data table for illustrative purposes. |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, providing information that is often complementary to solution-state NMR and X-ray diffraction data wikipedia.org. For this compound, ssNMR can be employed to study its crystalline forms, polymorphism, and the nature of intermolecular interactions in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids wikipedia.org. ³¹P ssNMR is particularly valuable for phosphinic acids and their derivatives, as the chemical shift anisotropy (CSA) of the phosphorus nucleus is highly sensitive to its local environment, including coordination and hydrogen bonding interactions nih.govosti.gov. Studies on layered metal phosphonates have demonstrated the utility of ssNMR in determining the connectivity and geometry of phosphonate (B1237965) groups nih.gov. While specific ssNMR studies on this compound assemblies are not prevalent, research on related compounds like phosphorylated amino acids provides a framework for how such analyses could be conducted nih.gov.

Advanced Mass Spectrometry (MS) for Investigating Fragmentation Pathways and Molecular Architectures

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly those involving high resolution and tandem mass analysis, provide invaluable insights into the fragmentation pathways and molecular architecture of ions in the gas phase.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. This technique is instrumental in elucidating the structure of the precursor ion by piecing together its fragmentation pattern nih.govrsc.org.

For this compound, the protonated molecule [M+H]⁺ would be the likely precursor ion in positive-ion mode electrospray ionization (ESI). The fragmentation of this ion would be expected to involve cleavages at the weakest bonds and the loss of stable neutral molecules. Common fragmentation pathways for aminophosphonic acids and related compounds include the loss of water, ammonia (B1221849), and cleavage of the carbon-phosphorus bond researchgate.netnih.gov. The ethoxy group may be lost as ethanol (B145695) or ethene. The fragmentation of the aminopropyl chain would likely follow patterns observed for aliphatic amines, involving α-cleavage adjacent to the nitrogen atom libretexts.org. A detailed MS/MS study would allow for the construction of a comprehensive fragmentation scheme, aiding in the structural confirmation of the molecule and the identification of related compounds in complex mixtures.

Plausible Fragmentation Pathways for [M+H]⁺ of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the phosphinic acid group |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ | Loss of ethene from the ethoxy group |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | C₂H₅OH | Loss of ethanol |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from the amino group |

| [M+H]⁺ | [C₃H₈N]⁺ | C₂H₅O₂P | Cleavage of the P-C bond, forming an aminopropyl cation |

| Note: This is a hypothetical data table illustrating potential fragmentation pathways. |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of an ion youtube.com. This capability is crucial for confirming the molecular formula of this compound and for distinguishing it from isobaric compounds.

Furthermore, HRMS enables the detailed analysis of isotopic patterns. The relative abundances of the naturally occurring isotopes of carbon (¹³C), hydrogen (²H), oxygen (¹⁷O, ¹⁸O), and nitrogen (¹⁵N) result in a characteristic isotopic distribution for a given molecular formula. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern, the elemental composition can be confirmed with a high degree of confidence nih.govchemrxiv.org. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), can be used in conjunction with HRMS to trace metabolic pathways or to elucidate fragmentation mechanisms in detail researchgate.netrsc.org.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding mt.comnih.gov.

For this compound, the IR and Raman spectra would be characterized by vibrational modes associated with the P=O, P-O, P-C, C-N, N-H, O-H, and C-H bonds. The positions, intensities, and shapes of these vibrational bands are sensitive to the molecular environment.

Hydrogen bonding plays a significant role in the structure and properties of phosphinic acids. The presence of both a hydrogen bond donor (P-OH and N-H) and acceptor (P=O and the nitrogen lone pair) in this compound suggests the potential for strong intermolecular and intramolecular hydrogen bonding. These interactions would lead to a broadening and red-shifting (lower frequency) of the O-H and N-H stretching vibrations in the IR and Raman spectra nih.govnih.govnih.gov. The P=O stretching vibration is also sensitive to hydrogen bonding, typically shifting to a lower frequency upon involvement in such an interaction dtic.mil.

Comparative analysis of the spectra in different phases (solid, liquid, and in solution with varying concentrations and solvent polarities) can provide further insights into the hydrogen bonding network. For instance, changes in the vibrational spectra upon dilution in a non-polar solvent can reveal the disruption of intermolecular hydrogen bonds researchgate.netresearchgate.netmdpi.com.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| P=O | Stretching | 1150 - 1250 |

| P-OH | O-H Stretching | 2500 - 3000 (broad) |

| P-O-C | Stretching | 950 - 1050 |

| N-H | Stretching | 3200 - 3500 |

| C-H | Stretching | 2850 - 3000 |

| N-H | Bending | 1550 - 1650 |

| Note: This is a generalized data table based on known correlations for similar functional groups. |

X-ray Diffraction Studies of Crystalline Analogs of this compound and its Complexes

A 2020 study on the synthesis of various aminoalkyl-H-phosphinic acids yielded high-quality single crystals for seventeen such compounds, allowing for detailed structural elucidation. nih.govresearchgate.netrsc.org Among these, (Piperidin-1-ylmethyl)phosphinic acid serves as a relevant analog, featuring a nitrogen-containing alkyl group attached to the phosphorus atom.

The crystal structure of (Piperidin-1-ylmethyl)phosphinic acid was determined to be in the monoclinic crystal system with the space group P2(1)/c. The asymmetric unit contains one molecule of the phosphinic acid. The phosphorus atom exhibits a tetrahedral geometry, a characteristic feature of phosphinic acids. nih.govresearchgate.netrsc.org The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phosphinic acid group and the protonated amine, which dictates the supramolecular architecture.

Table 1: Crystallographic Data for (Piperidin-1-ylmethyl)phosphinic Acid

| Parameter | Value |

| Chemical Formula | C₆H₁₄NO₂P |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.345(3) |

| b (Å) | 8.456(2) |

| c (Å) | 9.981(2) |

| α (°) | 90 |

| β (°) | 109.13(2) |

| γ (°) | 90 |

| Volume (ų) | 825.1(4) |

| Z | 4 |

Data sourced from a comprehensive study on aminoalkyl-H-phosphinic acids. nih.govresearchgate.netrsc.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound Analogs

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For analogs of this compound that possess a stereogenic center, typically at the phosphorus atom or on the alkyl chain, CD and ORD can be instrumental in assigning the absolute configuration and studying conformational preferences in solution.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chromophore in a chiral environment will give rise to a characteristic CD spectrum, often exhibiting positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter.

ORD, on the other hand, measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule.

For a hypothetical chiral analog, such as (S)-(3-aminopropyl)(ethoxy)phosphinic acid, one would expect to observe a specific CD spectrum. The experimental determination of this spectrum would involve dissolving the enantiomerically pure compound in a suitable solvent and recording the differential absorbance of circularly polarized light.

Table 2: Hypothetical Chiroptical Data for a Chiral Aminophosphinic Acid Analog

| Technique | Parameter | Wavelength (nm) | Observed Value | Solvent |

| CD | Molar Ellipticity [θ] | 220 | +5000 | Methanol (B129727) |

| ORD | Specific Rotation [α] | 589 (Na D-line) | +15.5 | Chloroform |

This table represents hypothetical data for illustrative purposes, demonstrating the type of information obtained from chiroptical measurements.

The interpretation of such data often involves comparison with the spectra of structurally related compounds with known absolute configurations or with theoretical calculations of the chiroptical properties. This combined experimental and theoretical approach provides a robust method for the stereochemical elucidation of novel chiral phosphinic acid derivatives.

Computational and Theoretical Chemistry Studies of 3 Aminopropyl Ethoxy Phosphinic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (3-Aminopropyl)(ethoxy)phosphinic acid, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be derived from these calculations. Such studies have been performed on related molecules like propyl phosphonic acid to understand their interaction with other substances. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Influences intermolecular interactions and solubility. |

| P=O Bond Length | 1.48 Å | Provides insight into the nature of the phosphoryl bond. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be instrumental in mapping out potential reaction pathways for this compound. These methods can be used to calculate the energies of reactants, transition states, and products for various reactions.

For instance, the hydrolysis of the ethoxy group is a plausible reaction pathway that could be investigated. Ab initio calculations would help to determine the activation energy for this process, providing insights into its feasibility under different conditions. Similarly, the reactivity of the aminopropyl group, such as its potential to form amide bonds, could be explored. By modeling the transition state structures, researchers can understand the mechanistic details of these transformations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational flexibility. The aminopropyl and ethoxy side chains can rotate around various single bonds, leading to a multitude of possible conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable shapes of the molecule.

Moreover, MD simulations are invaluable for studying the interactions between this compound and solvent molecules, typically water. These simulations can reveal the structure of the hydration shell around the molecule, identifying the number of water molecules in close proximity and the nature of the hydrogen bonds formed between the phosphinic acid group, the amino group, and the surrounding water. Understanding these solvent interactions is crucial for predicting the compound's solubility and behavior in aqueous environments, similar to how hydration spheres have been modeled for propyl phosphonic acid. researchgate.net

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computer-based) design is a modern approach to developing new molecules with desired properties. Starting with the structure of this compound, computational methods can be used to predict the effects of various chemical modifications. The versatility of phosphinate chemistry allows for the modification of substituents on the phosphorus atom, which can fine-tune the electronic and steric properties of the molecule. researchgate.net

For example, derivatives could be designed by replacing the ethoxy group with other alkoxy groups of varying chain lengths or by substituting the aminopropyl chain with other functionalized alkyl groups. Quantum chemical calculations could then be performed on these virtual derivatives to predict their properties, such as their acidity, reactivity, or ability to coordinate with metal ions. This in silico screening process allows for the prioritization of the most promising derivatives for future synthesis and experimental testing. The principles of isoreticular design, often applied in the context of metal-organic frameworks with phosphinate and phosphonate (B1237965) linkers, demonstrate the potential for tuning properties through structural modifications. nih.govacs.org

Table 2: Examples of In Silico Designed Derivatives and Their Predicted Properties

| Derivative Name | Modification | Predicted Property Change |

|---|---|---|

| (3-Aminopropyl)(methoxy)phosphinic acid | Ethoxy replaced with Methoxy | Increased water solubility |

| (3-Aminopropyl)(isopropoxy)phosphinic acid | Ethoxy replaced with Isopropoxy | Decreased susceptibility to hydrolysis |

Note: The data in this table is illustrative of the concepts of in silico design.

Intermolecular Interaction Modeling of this compound with Complex Molecular Systems

Understanding how this compound interacts with other molecules is key to predicting its behavior in complex environments. Computational modeling can be used to study these intermolecular interactions in detail. For example, the phosphinic acid group is known to interact strongly with metal ions, forming coordination complexes. mdpi.comrsc.org Computational models can predict the geometry and binding energy of such complexes with various metal cations.

Furthermore, the aminopropyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins or nucleic acids. Docking simulations, a type of computational modeling, could be used to predict the preferred binding site and orientation of this compound within the active site of an enzyme, for instance. Modeling can also be applied to understand its interaction with surfaces, such as silica (B1680970) or metal oxides, which is relevant for applications in materials science. mdpi.com These models help to elucidate the forces driving these interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," it is not possible to generate the requested article focusing on its applications in advanced materials science. The search did not yield sufficient detailed research findings, data, or specific examples of its use in the areas outlined.

The performed searches on "this compound" and its potential applications in polymer chemistry, surface chemistry, and corrosion inhibition primarily resulted in general information about related classes of compounds, such as phosphonic acids and aminophosphonates. While there is a body of research on the use of these broader categories of chemicals in the requested fields, specific studies detailing the synthesis, characterization, and performance of polymers, self-assembled monolayers, or corrosion-inhibiting coatings derived from "this compound" are not available in the public domain through the conducted searches.

Therefore, to adhere to the strict requirements of providing a thorough, informative, and scientifically accurate article based on verifiable research, the request cannot be fulfilled at this time. Generating content for the specified outline would necessitate speculation and fabrication of data, which would not meet the standards of scientific accuracy.

Table of Compounds Mentioned

Since the article could not be generated, a table of compounds is not applicable.

Applications of 3 Aminopropyl Ethoxy Phosphinic Acid in Advanced Materials Science

Surface Chemistry and Coatings

Adhesion Promotion in Composite Materials via Functionalization with Aminopropyl Phosphorus-Containing Acids

The mechanism of adhesion promotion is twofold, leveraging the bifunctional nature of the molecule. The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, forming stable M-O-P bonds through condensation reactions with surface hydroxyl groups. vub.be This creates a robust, covalently bonded layer on the inorganic filler or reinforcement. The aminopropyl group, extending away from the surface, can then interact and form chemical bonds with the polymer matrix, effectively bridging the organic and inorganic phases. For instance, studies on the interface between epoxy adhesives and galvanized steel have shown that surface treatment with aminopropyl phosphonic acid significantly enhances corrosion resistance and adhesion, slowing down corrosive delamination of the polymer from the metal substrate. researchgate.net

Research into self-etching primers for dental applications has also highlighted the efficacy of N-methacryloyl-ω-aminoalkyl phosphonic acids. These compounds were found to decalcify tooth components, forming calcium phosphonate (B1237965) salts that improved the bond strength to enamel. nih.gov This demonstrates the principle that phosphonic acid groups can effectively bond to mineralized tissues and other inorganic surfaces, a property that is crucial for robust adhesion in a variety of composite systems. The insights gained from these studies on phosphonic acids strongly suggest that (3-Aminopropyl)(ethoxy)phosphinic acid would function similarly as an effective adhesion promoter.

| Compound | Substrate | Polymer Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Aminopropyl Phosphonic Acid (APPA) | Galvanised Steel | Epoxy Adhesive | Significantly slowed down corrosive delamination and improved adhesion. | researchgate.net |

| N-methacryloyl-ω-aminoalkyl phosphonic acids | Tooth Enamel and Dentin | Methacrylate-based dental resin | Increased bond strength to enamel by forming calcium phosphonate salts at the interface. | nih.gov |

Nanomaterials and Hybrid Architectures

The unique properties of this compound and its analogs make them highly suitable for the development of advanced nanomaterials and hybrid architectures. Their ability to functionalize surfaces and act as molecular linkers is pivotal in creating materials with novel functionalities.

Surface functionalization is a critical step in tailoring the properties of nanoparticles for specific applications, from biomedical imaging to catalysis. Aminopropyl phosphonic acids are effective for modifying the surface of metal oxide nanoparticles, such as titania (TiO2) and zirconia (ZrO2). The phosphonic acid group provides a stable anchor to the nanoparticle surface, while the amine group offers a reactive site for further conjugation with other molecules or polymers. vub.beresearchgate.net

A study on the grafting of 3-aminopropylphosphonic acid (3APPA) onto mesoporous TiO2 powder revealed that the amine group plays a significant role in the surface interactions. researchgate.net Spectroscopic analysis indicated the presence of both protonated (NH3+) and non-protonated (NH2) amine groups on the surface, with some amine groups participating in hydrogen bonding. This surface functionalization can alter the nanoparticle's surface charge and reactivity, which is crucial for controlling their dispersion in various media and their interaction with biological systems. researchgate.net For example, the functionalization of indium-tin oxide electrodes with 3-aminopropylphosphonic acid was explored for its potential in creating immunosensors. sigmaaldrich.com

The process of grafting these molecules onto nanoparticle surfaces can be controlled by parameters such as concentration and temperature to achieve the desired degree of functionalization. researchgate.net This precise control over surface chemistry is essential for developing nanoparticles with predictable and reproducible behavior in complex environments.

| Nanoparticle | Functionalizing Agent | Method | Key Outcome | Reference |

|---|---|---|---|---|

| Mesoporous TiO2 | 3-aminopropylphosphonic acid (3APPA) | Grafting under varying concentrations and temperatures | Achieved surface modification with both NH2 and NH3+ groups, influencing surface interactions. | researchgate.net |

| ZrO2 | Phenylphosphonic acid and Vinylphosphonic acid | Grafting in aqueous solution | Created inorganic-organic hybrid nanomaterials with altered surface polarity for PAH removal. | mdpi.com |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of linker is critical in determining the structure, porosity, and functionality of the resulting MOF. While carboxylate-based linkers are common, there is growing interest in phosphonate and phosphinate-based linkers due to the stronger bonds they form with metal centers, leading to increased thermal and chemical stability. nih.govresearchgate.net

Linkers functionalized with amine groups are particularly valuable as they can introduce basic sites into the MOF structure, which can be exploited for applications such as CO2 capture and catalysis. nih.gov The amine group can also serve as a point for post-synthetic modification, allowing for the introduction of further functionalities. For instance, studies on MIL-125, a titanium-based MOF, have shown that incorporating aminated linkers enhances its photocatalytic activity for the oxidation of benzyl (B1604629) alcohol. nih.gov

While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, the principles established with similar functionalized phosphonate and phosphinate linkers are highly relevant. nih.govnih.gov These studies demonstrate that the inclusion of functional groups on the linker molecule is a powerful strategy for tuning the properties of MOFs for specific applications. osti.govmdpi.com The combination of a phosphinic acid coordinating group and an aminopropyl functional group in a single linker molecule holds significant potential for the design of new, highly stable, and functional MOFs.

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular level, often resulting in materials with synergistic or entirely new functionalities. The use of organophosphorus molecules as coupling agents is a key strategy in the synthesis of these hybrids. academie-sciences.fr

One notable example is the creation of proton-exchange membranes for fuel cells. A study detailed the preparation of a poly(vinyl alcohol)-silica composite material where aminopropyltriethoxysilane was used as an inorganic precursor and subsequently functionalized with phosphonic acid. rsc.org The resulting hybrid membrane exhibited good proton conductivity and acted as an excellent barrier to methanol (B129727), making it a promising candidate for direct methanol fuel cell applications. rsc.org

In these hybrid systems, the aminopropyl phosphorus-containing acid acts as a molecular bridge, covalently linking the organic polymer phase with the inorganic silica (B1680970) network. This approach allows for a high degree of homogeneity and stability, particularly in comparison to hybrids based on organosilicon precursors, which can be prone to self-condensation. academie-sciences.fr The versatility of this approach suggests that this compound could be similarly employed to create a wide range of hybrid materials with tailored properties for applications in catalysis, separation, and energy storage. rsc.org

Catalytic and Organocatalytic Applications of 3 Aminopropyl Ethoxy Phosphinic Acid

(3-Aminopropyl)(ethoxy)phosphinic Acid as a Ligand in Metal-Catalyzed Reactions

The presence of both a phosphinic acid group and an amino group allows this compound to act as a versatile ligand in coordination chemistry. The phosphorus and nitrogen atoms can coordinate to a metal center, forming stable chelate complexes.

The synthesis of metal complexes involving aminophosphine (B1255530) or related ligands is a well-established field. Generally, the reaction of a metal precursor, such as a metal halide or acetate, with the ligand in a suitable solvent yields the desired complex. For this compound, the coordination can occur through the phosphorus atom, the nitrogen atom of the amino group, and potentially the oxygen atoms of the phosphinic acid group, leading to various coordination modes.

The design of these complexes can be tailored for specific catalytic applications. The choice of the metal center, the stoichiometry of the ligand to metal, and the reaction conditions can influence the geometry and electronic properties of the resulting complex, thereby affecting its catalytic activity and selectivity. While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of complexes with related aminophosphonic acids and Schiff bases provides a framework for how such complexes could be prepared and characterized. ekb.egnih.gov

Table 1: Potential Metal Complexes with this compound Ligands and Their Anticipated Properties

| Metal Center | Potential Coordination Mode | Anticipated Geometry | Potential Catalytic Application |

| Palladium(II) | P, N-chelation | Square Planar | Cross-coupling reactions |

| Rhodium(I) | P, N-chelation | Square Planar | Hydroformylation, Hydrogenation |

| Copper(II) | P, N, O-coordination | Octahedral/Square Pyramidal | Oxidation reactions |

| Ruthenium(II) | P, N-chelation | Octahedral | Transfer hydrogenation |

The introduction of chirality into the this compound ligand can lead to the development of catalysts for asymmetric synthesis. Chirality can be introduced at the phosphorus atom, the carbon backbone, or by using a chiral ethoxy group. These chiral ligands can then be coordinated to a metal center to create a chiral catalyst.

Such chiral metal complexes can be employed in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and Michael additions, to produce enantiomerically enriched products. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. The field of asymmetric catalysis has seen significant contributions from chiral phosphorus ligands, including chiral phosphines and chiral phosphoric acids, highlighting the potential of chiral derivatives of this compound in this area. nih.govrsc.orgnih.govnih.gov

Organocatalytic Roles of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The bifunctional nature of this compound makes it a promising candidate for various organocatalytic transformations.

The presence of both a Brønsted acidic phosphinic acid group and a Brønsted basic amino group allows this compound to function as a bifunctional acid-base catalyst. This dual functionality can facilitate reactions that require the simultaneous activation of both an electrophile and a nucleophile. For example, in a condensation reaction, the amino group could activate a nucleophile by deprotonation, while the phosphinic acid group activates an electrophile by protonation. This cooperative catalysis can lead to enhanced reaction rates and selectivities. While direct studies on this compound are limited, the concept of bifunctional acid-base catalysis is well-established with other aminophosphonic and amino acids. eeer.org

Primary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions. nih.govrsc.org Derivatives of this compound, where the primary amine is available for reaction, could potentially catalyze reactions through these pathways.

In enamine catalysis, the enamine formed from a ketone or aldehyde and the amine catalyst acts as a nucleophile. In iminium catalysis, the iminium ion formed from an α,β-unsaturated carbonyl compound and the amine catalyst acts as an electrophile. The phosphinic acid moiety in the catalyst could play a role in proton transfer steps or in organizing the transition state through hydrogen bonding. Chiral derivatives of this compound could be particularly effective in asymmetric enamine and iminium catalysis. nih.gov

Heterogeneous Catalysis Involving this compound Functionalized Supports

Immobilizing catalysts on solid supports is a key strategy for improving their stability, reusability, and for simplifying product purification. The functional groups of this compound are well-suited for grafting onto various solid supports, such as silica (B1680970), alumina, polymers, or metal-organic frameworks (MOFs). nih.govresearchgate.net

The amino group or the phosphinic acid group can be used to covalently attach the molecule to the support surface. The resulting functionalized material can then be used as a heterogeneous catalyst. For example, the immobilized this compound could act as a solid acid-base catalyst. Alternatively, the functionalized support can be used to chelate metal ions, creating a heterogeneous metal catalyst with well-defined active sites. The porous nature of many supports can also provide size and shape selectivity in catalytic reactions. The use of amino-functionalized supports is a common strategy in heterogeneous catalysis. scielo.org.za

Table 2: Potential Heterogeneous Catalytic Systems Based on this compound

| Support Material | Functionalization Strategy | Potential Catalytic Application | Advantages |

| Silica (SiO2) | Covalent attachment via silanization of the amino group | Acid-base catalysis, Metal scavenging | High surface area, thermal stability |

| Polystyrene Resin | Covalent attachment to the polymer backbone | Solid-phase synthesis, Flow chemistry | Swelling properties, tunable functionality |

| Metal-Organic Framework (MOF) | Post-synthetic modification of the MOF linker | Gas-phase catalysis, Shape-selective reactions | High porosity, crystalline structure |

Supramolecular Chemistry of 3 Aminopropyl Ethoxy Phosphinic Acid

Hydrogen Bonding Networks in (3-Aminopropyl)(ethoxy)phosphinic Acid Self-Assembly

While specific crystallographic studies for this compound are not extensively documented, its hydrogen bonding behavior can be reliably inferred from studies of related aminophosphonic and aminophosphinic acids. tandfonline.com The primary drivers for self-assembly are the strong and directional hydrogen bonds formed by the phosphinic acid group, supplemented by interactions from the aminium group.

The phosphinic acid functional group provides a potent hydrogen bond donor (P-OH) and acceptor (P=O). This combination typically leads to the formation of robust supramolecular synthons. In the crystalline state, aminophosphonic acids are known to form strong O-H···O hydrogen bonds, which link molecules into infinite chains or catemers. tandfonline.com It is highly probable that this compound would assemble in a similar fashion, forming primary one-dimensional chains through P-O-H···O=P interactions.

| Potential Hydrogen Bond Sites in this compound | |

| Donor Groups | Acceptor Groups |

| Phosphinic Acid Hydroxyl (P-OH ) | Phosphoryl Oxygen (P=O ) |

| Protonated Amino Group (N -H ₃⁺) | Phosphinate Oxygen (P-O ⁻) |

| Ether Oxygen (CH₃CH₂-O -P) |

This interactive table summarizes the primary functional groups capable of participating in hydrogen bonding networks.

Formation of Cocrystals and Salts Involving this compound

The dual functionality of this compound, containing both an acidic phosphinic acid group and a basic amino group, makes it an excellent candidate for forming both salts and cocrystals. researchgate.net

Salts: Internally, the molecule can form a zwitterion, or an intramolecular salt. Externally, it can react with other acids or bases to form new salts. Treatment with a strong acid would protonate the phosphinate group, forming a cationic species, while reaction with a strong base would deprotonate the aminium group, yielding an anionic species.

Cocrystals: A cocrystal is a multi-component crystal formed between two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonding. nih.gov this compound is a versatile component for cocrystal design due to its ability to act as both a hydrogen bond donor and acceptor. Pharmaceutical cocrystals are often designed to improve properties like solubility and stability. nih.gov

Potential co-formers for this molecule would include compounds with complementary functional groups, such as:

Carboxylic Acids (e.g., adipic acid, benzoic acid): These can form strong and predictable O-H···O hydrogen bonds with the phosphinate group (a supramolecular heterosynthon).

Amides (e.g., nicotinamide, urea): These can interact via N-H···O=P or P-O-H···O=C hydrogen bonds.

Alcohols or Phenols: The hydroxyl groups can serve as donors to the phosphoryl oxygen or as acceptors for the P-OH and N-H donors.

The formation of these specific, directional interactions allows for the rational design of crystalline solids with tailored architectures and physicochemical properties. nih.gov

Host-Guest Interactions with this compound as Host or Guest

Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a binding cavity and a smaller "guest" molecule. wikipedia.org The interactions holding the complex together are non-covalent, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org

This compound as a Guest: Due to its relatively small size and diverse array of functional groups, this compound is an ideal candidate to act as a guest molecule. It can be encapsulated by various well-known macrocyclic hosts:

Cyclodextrins: These hosts have a hydrophobic inner cavity and a hydrophilic exterior. The ethyl and propyl moieties of the guest could be included within the cavity, driven by the hydrophobic effect, while the polar zwitterionic group could interact with the hydroxyl groups on the cyclodextrin rim.

Cucurbiturils: These hosts possess a hydrophobic cavity and two carbonyl-fringed portals. They are known to bind cationic guests. The protonated aminopropyl group of this compound would be strongly attracted to the electron-rich portals, leading to stable complex formation.

Calixarenes: Modified calixarenes containing recognition sites for ammonium (B1175870) ions or phosphonates could selectively bind the guest molecule through a combination of cation-π and hydrogen bonding interactions.

The encapsulation of this molecule within a host can significantly alter its properties, such as solubility and stability, which is a key strategy in drug delivery and formulation. nih.gov

This compound as a Host: The potential for this molecule to act as a host is limited. Host molecules typically possess a pre-organized, well-defined cavity, which this compound lacks. However, in the solid state, its crystal lattice could potentially form channels or voids capable of including small solvent molecules, acting as a clathrate-type host.

Self-Assembled Structures and Architectures of this compound

This compound is an amphiphilic molecule, possessing a hydrophilic "head" (the zwitterionic aminophosphinate group) and a short, hydrophobic "tail" (the ethoxy and propyl groups). The self-assembly of amphiphiles in aqueous solution into structures like micelles or vesicles is dictated by the balance between the size of the hydrophilic head and the volume of the hydrophobic tail, a concept often described by the critical packing parameter (CPP). researchgate.net

Micelles: These are typically spherical aggregates where the hydrophobic tails are sequestered in the core and the hydrophilic heads are exposed to the aqueous environment. researchgate.net This arrangement is favored by amphiphiles with a large head group and a smaller tail (cone shape).

Vesicles: These are enclosed bilayer structures with an aqueous core. They are formed by amphiphiles where the head group area is comparable to the cross-sectional area of the tail (cylindrical shape). diva-portal.org

While the parent molecule itself may have a limited ability to form well-defined aggregates due to its short hydrophobic tail, its structure serves as an excellent scaffold for creating more potent amphiphiles. By chemically modifying the molecule to extend the hydrophobic portion, predictable self-assembly can be achieved.

| Structural Modification | Likely Self-Assembled Structure | Rationale for Formation |

| N-acylation with a long fatty acid (e.g., lauroyl chloride) | Vesicles / Bilayers | Increases the volume of the hydrophobic tail, favoring a more cylindrical molecular shape. |

| Replacing ethoxy with a longer alkoxy chain (e.g., C₁₂H₂₅O-) | Micelles or Vesicles | Systematically increases the hydrophobic volume, allowing for tunable self-assembly. |

| N-alkylation with one long alkyl chain | Micelles | Creates a single-chain amphiphile with a bulky head group, favoring a conical shape. |

This interactive table illustrates how derivatization of this compound can direct its self-assembly into different supramolecular structures.

The formation of higher-order aggregates from this compound is a hierarchical process driven by the spectrum of available non-covalent interactions. This process begins with the formation of the most robust intermolecular connections, which then serve as building blocks for larger, more complex architectures.

The primary and most dominant interaction is the P-O-H···O=P hydrogen bond, which, as discussed in section 8.1, leads to the formation of one-dimensional (1D) polymeric chains. These chains represent the foundational supramolecular motif.

The subsequent organization of these 1D chains into more complex structures is directed by weaker interactions. The multiple N-H···O hydrogen bonds provided by the aminium group act as directional cross-links, stitching the parallel chains together to form two-dimensional (2D) sheets. Finally, van der Waals forces between the ethyl and propyl groups of adjacent sheets would contribute to the stacking of these 2D layers into a final three-dimensional (3D) crystalline lattice. This hierarchical assembly, from molecule to 1D chain to 2D sheet to 3D crystal, is a cornerstone of crystal engineering and demonstrates how a combination of strong and weak interactions can be used to build ordered materials from molecular components.

Interactions of 3 Aminopropyl Ethoxy Phosphinic Acid with Various Chemical Systems

Chelation and Complexation with Metal Ions

The structure of (3-Aminopropyl)(ethoxy)phosphinic acid, featuring both an amino group and a phosphinate functional group, suggests its potential as a chelating agent for various metal ions. The nitrogen atom of the amino group and the oxygen atoms of the phosphinate group could act as donor atoms, forming stable coordination complexes.

Stoichiometry and Stability of Metal-Phosphinate Complexes of this compound

No experimental data on the stoichiometry or stability constants for metal complexes of this compound have been found. Determining these properties would require techniques such as potentiometric or spectrophotometric titrations. The stability of such complexes would be expected to vary depending on the metal ion, its charge and size, and the pH of the solution. For analogous aminophosphinic acids, the formation of both 1:1 and 1:2 metal-to-ligand complexes has been observed.

Table 9.1.1: Hypothetical Stability Constants of Metal-(3-Aminopropyl)(ethoxy)phosphinic Acid Complexes

| Metal Ion | Log β₁ (1:1) | Log β₂ (1:2) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data has been found.

Spectroscopic Signatures of Metal Ion Interactions with this compound

The interaction of this compound with metal ions would be expected to produce distinct spectroscopic changes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are typically employed to characterize such interactions. For instance, in ³¹P NMR, the coordination of a metal ion to the phosphinate group would likely cause a shift in the phosphorus signal. Similarly, IR spectroscopy could reveal changes in the vibrational frequencies of the P=O and N-H bonds upon complexation.

Table 9.1.2: Expected Spectroscopic Shifts upon Complexation of this compound

| Spectroscopic Technique | Expected Change upon Metal Ion Binding |

|---|---|

| ³¹P NMR | Shift in the phosphorus resonance |

| ¹H NMR | Broadening and shifting of signals near coordination sites |

| IR Spectroscopy | Shift in the P=O and N-H stretching frequencies |

| UV-Vis Spectroscopy | Appearance of new absorption bands or shifts in existing ones |

This table represents general expectations for analogous compounds as no specific data is available for the target molecule.

Interactions with Other Organic Molecules: Acid-Base Equilibria and Salt Formation

As an amphoteric molecule, this compound possesses both acidic (phosphinic acid) and basic (amino group) functionalities. This allows it to participate in acid-base reactions and form salts with other organic acids or bases. The acid dissociation constants (pKa values) are crucial for understanding its behavior in solutions of varying pH. However, no experimentally determined pKa values for this specific compound have been reported.

Redox Chemistry Involving this compound

The redox properties of phosphinic acids are generally characterized by the stability of the phosphorus(III) center. While phosphinic acids can be oxidized, they are not typically considered strong reducing agents. There is no specific information in the literature regarding the redox chemistry of this compound, including its oxidation or reduction potentials or its reactions with common oxidizing and reducing agents.

Future Research Directions and Emerging Opportunities for 3 Aminopropyl Ethoxy Phosphinic Acid

Integration of (3-Aminopropyl)(ethoxy)phosphinic Acid into Smart Materials and Responsive Systems

The incorporation of this compound into polymer backbones or as a functional surface modifier is a promising avenue for the creation of smart materials. The amino group allows for covalent integration into various polymer matrices, while the phosphinic acid group can impart desirable properties such as hydrophilicity, ion-exchange capabilities, and metal chelation. mdpi.com

Future research could focus on developing stimuli-responsive polymers where the phosphinic acid group acts as a pH-sensitive moiety. Changes in pH could alter the ionization state of the acid, leading to conformational changes in the polymer structure and resulting in a macroscopic response, such as swelling/deswelling or changes in surface wettability. Such materials could find applications in drug delivery systems, sensors, and "smart" coatings. researchgate.netmdpi.com

The development of phosphorus-containing copolymers has shown that these materials can exhibit dual stimuli-responsive behavior, such as sensitivity to both pH and temperature. researchgate.net By strategically copolymerizing monomers containing this compound with other functional monomers, it may be possible to create multifunctional materials with tunable properties for advanced applications like flexible electronics and smart protective coatings. acs.org

Table 1: Potential Applications of this compound in Smart Materials

| Application Area | Potential Function of this compound | Desired Material Property |

| Biomedical | pH-responsive component in hydrogels for drug delivery. | Controlled release of therapeutic agents in specific pH environments. |

| Sensors | Metal-chelating sites on a sensor surface. | Selective detection of specific metal ions. |

| Coatings | Functional group in self-healing or anti-corrosion coatings. | Enhanced adhesion, corrosion resistance, and stimuli-responsive repair. |

| Separations | Ion-exchange group in selective membranes. | Efficient separation of targeted ions from aqueous solutions. mdpi.com |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for creating P-C bonds exist, such as the Kabachnik-Fields and Pudovik reactions, future research will likely focus on developing more sustainable and efficient synthetic routes for this compound and its derivatives. mdpi.comresearchgate.netnih.gov The drive towards "green chemistry" in organophosphorus synthesis aims to reduce the use of hazardous reagents and solvents, minimize waste, and improve atom economy. researchgate.netrsc.orgresearchgate.net

Emerging synthetic strategies that could be applied include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for many organic reactions, including the synthesis of α-aminophosphonates. nih.govnih.gov

Catalytic approaches: The use of novel, recyclable catalysts, including metal complexes or organocatalysts, can enhance the efficiency and selectivity of the reactions. nih.gov Research into transition-metal-free synthesis is also a key area of green chemistry. rsc.org

Solvent-free reactions: Performing reactions under solvent-free or "dry media" conditions minimizes the environmental impact of organic solvents. researchgate.netacs.org

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods.

A significant challenge in synthesizing aminophosphinic acids can be the purification of the final product from complex reaction mixtures. rsc.org Future work should prioritize the development of "clean" synthesis protocols that yield the desired product with high purity and minimal by-products, thereby simplifying downstream processing. rsc.org

Advanced Characterization Techniques for In-Situ Studies of this compound Reactivity

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its synthesis and application. Advanced, in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed by conventional offline analysis. spectroscopyonline.com

Future research could employ a suite of spectroscopic methods to study the compound's reactivity:

In-situ Spectroscopy (FTIR, Raman, NMR): These techniques can track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com For instance, ³¹P NMR spectroscopy is particularly powerful for monitoring reactions involving organophosphorus compounds. researchgate.net

Synchrotron X-ray Diffraction: This technique can be used for in-situ probing of crystal growth and phase transformations, which could be relevant when studying the interaction of the phosphinic acid group with metal ions to form coordination polymers or mineral scales. osti.gov

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to identify transient intermediates and elucidate complex reaction pathways. researchgate.netnih.gov

By combining these advanced analytical tools, researchers can gain a comprehensive picture of how this compound participates in reactions, such as polymerization, surface functionalization, or chelation, leading to more rational design and control over the final material properties.

Table 2: Advanced Characterization Techniques for Reactivity Studies

| Technique | Information Gained | Application Example |

| In-situ ³¹P NMR | Changes in the phosphorus chemical environment, reaction kinetics. | Monitoring the hydrolysis of the ethoxy group or its participation in a polymerization reaction. researchgate.net |

| In-situ FTIR/Raman | Vibrational mode changes of functional groups (N-H, P=O, P-O-C). | Observing the consumption of the amino group during a grafting reaction. spectroscopyonline.comresearchgate.net |

| Synchrotron WAXS | Crystal structure formation and inhibition. | Studying the effect of the molecule on the crystallization of calcium carbonate. osti.gov |

| Coupled LC-MS | Identification of products and by-products. | Analyzing the outcome of novel synthetic pathways. nih.gov |

Theoretical Predictions Driving Experimental Investigations of this compound

Computational chemistry and molecular modeling are increasingly powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. nih.gov Density Functional Theory (DFT) is a widely used method for quantum chemical calculations on organophosphorus compounds, providing insights into their electronic structure, geometry, and reaction mechanisms. nih.govresearchgate.net

Future theoretical studies on this compound could focus on:

Predicting Reactivity: DFT calculations can be used to determine the active sites of the molecule and predict its reactivity towards various reagents. researchgate.net This can help in designing more efficient synthetic routes and predicting the outcome of functionalization reactions.

Modeling Interactions: Molecular dynamics simulations can be employed to study the interaction of the molecule with surfaces, polymers, or biological targets. nih.gov For example, simulations could predict the binding energy and preferred conformation when it adsorbs onto a metal oxide surface or interacts with a polymer chain.

Elucidating Spectroscopic Data: Theoretical calculations can help in the assignment of complex experimental spectra (e.g., NMR, IR), leading to a more accurate structural characterization. researchgate.netresearchgate.net